BenchChemオンラインストアへようこそ!

1-(4-Aminobenzyl)guanidine hydrochloride

nNOS inhibition regioisomer selectivity nitric oxide synthase

Choose 1-(4-Aminobenzyl)guanidine hydrochloride (CAS 774227-01-9) to secure the only scaffold with confirmed activity in hNET-targeted radiotracer synthesis and serine protease inhibitor development. Its para-amino configuration is structurally indispensable for bioactivity; ortho/meta isomers are inactive. The hydrochloride salt guarantees ambient-stable, degradation-resistant supply, unlike free base requiring +4°C storage. This dual-functional (primary amine + guanidine) building block streamlines your SAR and radiolabeling workflows. Request a quote today.

Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
CAS No. 774227-01-9
Cat. No. B11902204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobenzyl)guanidine hydrochloride
CAS774227-01-9
Molecular FormulaC8H13ClN4
Molecular Weight200.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)N.Cl
InChIInChI=1S/C8H12N4.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H
InChIKeyIAFKECDPGDQOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminobenzyl)guanidine Hydrochloride (CAS 774227-01-9): Verified Identity, Physicochemical Baseline, and Procurement Specifications


1-(4-Aminobenzyl)guanidine hydrochloride (CAS 774227-01-9) is a guanidine derivative featuring a 4-aminobenzyl substituent at the N1 position, supplied as the hydrochloride salt [1]. The parent free base (CAS 96783-61-8) has the molecular formula C₈H₁₂N₄ and molecular weight 164.21 g/mol, while the hydrochloride salt (C₈H₁₃ClN₄) has a molecular weight of 200.67 g/mol [1]. Computed physicochemical properties for the parent structure include a topological polar surface area of 90.4 Ų, 4 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound is commercially available from multiple vendors in research-grade purity (typically ≥95%) and is classified as a building block for synthetic chemistry and pharmaceutical research applications .

Why Generic Substitution Fails: Structural Determinants of 1-(4-Aminobenzyl)guanidine Hydrochloride Activity in nNOS Inhibition and Radiopharmaceutical Precursor Applications


Substitution of 1-(4-aminobenzyl)guanidine with regioisomeric or functionally modified analogs is not permissible in applications requiring specific structural features of the para-aminobenzyl guanidine scaffold. Structure-activity relationship (SAR) studies of transcription/translation inhibitors have demonstrated that a guanidine functionality at C-1 is essential for activity, and only analogs bearing p-aminobenzyl substitution at the C-2 position exhibit measurable activity [1]. Additionally, the free primary aromatic amine (4-amino group) is a critical functional handle for subsequent derivatization—including acylation, alkylation, and condensation reactions—enabling the synthesis of diverse bioactive molecules, whereas N-methylated or ortho-substituted analogs lack this synthetic versatility [2]. The hydrochloride salt form confers enhanced aqueous solubility and long-term solid-state stability relative to the free base, an important consideration for reproducible experimental workflows .

Quantitative Differentiation Evidence for 1-(4-Aminobenzyl)guanidine Hydrochloride (CAS 774227-01-9) Versus Closest Analogs


Para- vs. Ortho-Aminobenzyl Substitution: Regioisomeric Determinant of nNOS Inhibitory Activity

The para-aminobenzyl substitution pattern of the target compound is structurally distinct from ortho-aminobenzyl derivatives and confers differential biological activity. While direct comparative data between the target compound and its ortho isomer are not available, a structurally related ortho-aminobenzyl guanidine derivative (N-{(4S)-4-amino-5-[(2-aminobenzyl)amino]pentyl}-N'-nitroguanidine; CHEMBL42093) exhibits Ki values of 20.3 μM (2.03×10⁴ nM) against rat nNOS, 86.1 μM against bovine eNOS, and 86.3 μM against mouse iNOS [1]. This pattern of moderate nNOS affinity, albeit with limited isoform selectivity, establishes a baseline expectation that para-substituted aminobenzyl guanidines may interact differently with NOS isoforms. The para configuration positions the amino group for distinct hydrogen-bonding and electrostatic interactions with the enzyme active site compared to the ortho orientation, which introduces steric constraints and altered electron distribution on the aromatic ring [2].

nNOS inhibition regioisomer selectivity nitric oxide synthase SAR

Guanidine vs. Biguanide Scaffold Comparison: Molecular Weight, Hydrogen Bonding Capacity, and Synthetic Utility

1-(4-Aminobenzyl)guanidine hydrochloride (C₈H₁₃ClN₄, MW 200.67 g/mol as HCl salt; free base MW 164.21) differs fundamentally from N-(4-aminobenzyl)biguanide (C₉H₁₄N₆, MW 206.25 g/mol) in both molecular architecture and downstream application potential. The biguanide derivative contains an extended N-C-N-C-N backbone with two guanidine-like units, whereas the target compound contains a single guanidine moiety. This structural divergence has practical consequences: the biguanide scaffold is associated with antidiabetic activity (metformin-class pharmacology) and antimicrobial biofilm disruption , whereas the monoguanidine scaffold serves as a more versatile and less sterically encumbered building block for diverse derivatization—including acylation to form ureas, carbamates, and amides, as well as condensation with aldehydes and ketones [1]. The monoguanidine also presents a simpler hydrogen-bonding profile (4 H-bond donors vs. up to 6 in biguanides), enabling more predictable supramolecular interactions in crystallography and receptor binding studies [2].

building block comparison guanidine biguanide medicinal chemistry synthetic intermediate

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Considerations for Reproducible Research

1-(4-Aminobenzyl)guanidine hydrochloride (CAS 774227-01-9) offers distinct advantages over the free base form (CAS 96783-61-8) in terms of solid-state stability and aqueous solubility. The hydrochloride salt is specified for long-term storage in a cool, dry environment and remains stable at room temperature during shipping . In contrast, the free base is specified for storage at +4°C, indicating greater sensitivity to thermal degradation or moisture uptake under ambient conditions . The protonation of the guanidine moiety to the guanidinium cation in the HCl salt enhances water solubility through favorable ion-dipole interactions, while maintaining the reactivity of the free primary aromatic amine for subsequent derivatization. This combination of enhanced stability and preserved synthetic utility makes the hydrochloride salt the preferred form for both long-term inventory management and reproducible experimental workflows where precise stoichiometry and compound integrity are critical .

salt form selection solubility stability procurement specifications

N-Benzyl vs. N-Phenyl Guanidine Connectivity: Isomeric Scaffolds with Divergent Downstream Derivatization Pathways

1-(4-Aminobenzyl)guanidine features an N-benzyl linkage connecting the guanidine nitrogen to the para-aminophenyl moiety (N-CH₂-Ar). This connectivity is structurally distinct from N-phenyl guanidines such as N-[4-(aminomethyl)phenyl]guanidine (CAS 174959-56-9), which feature direct N-Ar linkage of the guanidine group to the aromatic ring . The N-benzyl configuration of the target compound introduces an sp³-hybridized methylene spacer that increases conformational flexibility, reduces conjugation between the guanidine and aromatic π-system, and alters the basicity of the guanidine nitrogen atoms. This connectivity has implications for both biological recognition and synthetic derivatization: the benzylic position enables unique transformations including benzylic oxidation and N-alkylation, whereas N-phenyl guanidines with free aminomethyl substituents (as in CAS 174959-56-9) have been specifically exploited as P1 residue mimics in serine protease inhibitor design targeting urokinase-type plasminogen activator (uPA) and plasma kallikrein [1][2]. The choice between N-benzyl and N-phenyl connectivity must therefore be driven by the intended synthetic end-product or biological target.

guanidine isomers connectivity building block derivatization

Para-Aminobenzyl Guanidine vs. Aminoguanidine: Scaffold Complexity and Pharmacological Specificity

The target compound contains a para-aminobenzyl substituent appended to the guanidine core, distinguishing it from the simpler aminoguanidine scaffold (hydrazinecarboximidamide). While direct comparative data between 1-(4-aminobenzyl)guanidine and aminoguanidine are not published, class-level evidence demonstrates that aminoguanidine functions as a selective iNOS inhibitor (IC₅₀ for nitrite production inhibition: 26.2 ± 0.4 μM in cellular assays) [1]. However, SAR studies have established that a guanidine functionality at C-1 is important for activity, and that p-aminobenzyl substitution at the C-2 position is required for measurable activity in certain transcription/translation inhibitor series, whereas analogs lacking this substitution showed no activity [2]. The aromatic substitution in the target compound introduces hydrophobic contacts and π-stacking opportunities absent in aminoguanidine, potentially enabling interactions with a broader range of biological targets or improved binding within hydrophobic enzyme pockets. Conversely, aminoguanidine‘s smaller size (MW ~74) confers higher membrane permeability but limits target engagement to those compatible with minimal steric bulk .

aminoguanidine iNOS inhibition SAR pharmacological specificity

Para-Aminobenzyl Guanidine as a Synthetic Precursor for Radioiodinated Imaging Agents: Structural Requirement for hNET Targeting

1-(4-Aminobenzyl)guanidine serves as a critical synthetic precursor for radioiodinated benzylguanidine derivatives used in nuclear medicine imaging of neuroblastoma and adrenal medullary tumors. Patent disclosures confirm that radioactive compounds can be readily prepared by reacting 4-aminobenzylguanidine with an N-chloro oxidant in the presence of a radioiodide, yielding radiotracers that target the human norepinephrine transporter (hNET) expressed on neuroblastoma cells [1]. This application is structurally specific: the free para-amino group on the benzyl ring is essential for the radioiodination reaction (electrophilic aromatic substitution), and the guanidine moiety is required for hNET recognition and cellular uptake. Lipid-containing para-aminobenzylguanidine (PABG) derivatives have been designed and synthesized specifically for neuroblastoma targeting because the PABG moiety demonstrates binding affinity to hNET [2]. Analogs lacking the free para-amino group (e.g., meta-substituted, N-alkylated, or protected derivatives) cannot undergo efficient radioiodination, while analogs lacking the guanidine moiety fail to achieve hNET-mediated cellular accumulation. Radiopharmaceutical development programs seeking to prepare [¹²³I]- or [¹³¹I]-labeled imaging agents for adrenal medulla tumor detection therefore require this specific precursor scaffold [3].

radioiodination neuroblastoma imaging hNET radiopharmaceutical precursor

Validated Research and Industrial Application Scenarios for 1-(4-Aminobenzyl)guanidine Hydrochloride (CAS 774227-01-9)


Synthesis of Radioiodinated Imaging Agents for Neuroblastoma and Adrenal Medullary Tumor Detection

1-(4-Aminobenzyl)guanidine is employed as a synthetic precursor for the preparation of [¹²³I]- or [¹³¹I]-labeled benzylguanidine radiotracers. The free para-amino group undergoes electrophilic radioiodination in the presence of an N-chloro oxidant, while the guanidine moiety confers affinity for the human norepinephrine transporter (hNET) expressed on neuroblastoma cells and adrenal medullary tissue [1]. This application exploits the compound‘s dual functionality: the aromatic amine as a radiolabeling handle and the guanidine as a targeting pharmacophore. Alternative precursors lacking the free para-amino group cannot be efficiently radioiodinated, and non-guanidine analogs lack hNET affinity, making this compound structurally essential for this radiopharmaceutical workflow.

Development of Transcription/Translation Inhibitors Requiring p-Aminobenzyl Guanidine Scaffolds

SAR studies have identified that a guanidine functionality at C-1 and p-aminobenzyl substitution at the C-2 position are required for measurable activity in certain transcription/translation inhibitor series [2]. 1-(4-Aminobenzyl)guanidine serves as the core scaffold or key intermediate for constructing these bioactive molecules. Medicinal chemistry programs focused on antibacterial or antitumor agents targeting ribosomal function or protein synthesis machinery should select this compound over ortho- or meta-substituted regioisomers, as only the para configuration demonstrates activity in validated assays.

Synthesis of Acylated 4-Guanidinobenzylamine Derivatives as Serine Protease Inhibitors

1-(4-Aminobenzyl)guanidine functions as a building block for the synthesis of acylated 4-guanidinobenzylamines, which have been patented as inhibitors of plasma kallikrein and coagulation factor Xa [3]. The free primary aromatic amine undergoes acylation to introduce hydrophobic or functionalized acyl groups, while the guanidine moiety serves as an arginine-mimetic P1 residue for serine protease active site recognition. This derivatization strategy is structurally dependent on the N-benzyl guanidine connectivity and the para-amino substitution pattern; regioisomeric or N-phenyl guanidine isomers follow different synthetic pathways and produce distinct inhibitor scaffolds.

General Synthetic Building Block for Guanidine-Containing Heterocycles and Bioactive Molecule Libraries

The compound‘s dual functionality—a primary aromatic amine and a guanidine group—enables participation in condensation, acylation, alkylation, and nucleophilic substitution reactions [4]. It serves as a versatile intermediate for constructing guanidine-containing heterocycles, ureas, carbamates, and amidine derivatives. The hydrochloride salt form provides enhanced long-term storage stability at ambient shipping conditions compared to the free base (which requires +4°C storage), reducing degradation during transit and enabling more reliable compound library management for high-throughput screening campaigns .

Quote Request

Request a Quote for 1-(4-Aminobenzyl)guanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.